molecular formula C7H6ClF2N B2525122 4-Chloro-2-(1,1-difluoroethyl)pyridine CAS No. 1644386-39-9

4-Chloro-2-(1,1-difluoroethyl)pyridine

Cat. No. B2525122
M. Wt: 177.58
InChI Key: BBWCFZRKVCLSBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related halogenated pyridine compounds involves multi-step processes. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the herbicide trifloxysulfuron, was achieved through Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis from nicotinamide, with an overall yield of 48.7% . Similarly, the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine was reported from simple and inexpensive starting materials, highlighting the chlorine atom at the 4-position for further functionalization by cross-coupling reactions .

Molecular Structure Analysis

X-ray crystallography has been utilized to characterize the molecular structures of related compounds. For example, macrocyclic systems bearing pyridine sub-units derived from perfluoro-4-isopropylpyridine were characterized by X-ray crystallography, demonstrating the potential for complexation with cations and anions . Additionally, the molecular structure of trans-dichloro(4-methylpyrimidine)(η1-phenyl)bis(pyridine)rhodium(III) was determined using X-ray diffraction, providing insights into the coordination environment and bond distances within the complex .

Chemical Reactions Analysis

The chemical reactivity of halogenated pyridines allows for further functionalization. The presence of a chlorine atom, as seen in the 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, is particularly useful for subsequent cross-coupling reactions, which can be employed to synthesize a wide range of derivatives for various applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines can be deduced from spectroscopic and computational studies. For instance, 2-Chloro-6-(trifluoromethyl)pyridine was characterized by FT-IR, 1H, and 13C NMR spectroscopy, and its molecular structural parameters and vibrational frequencies were computed using HF and DFT methods. Theoretical calculations also provided information on the compound's electronic absorption spectra, molecular electrostatic potential, and thermodynamic properties . These studies are crucial for understanding the behavior of these compounds in various environments and for predicting their reactivity.

Scientific Research Applications

Synthesis and Chemical Intermediates

4-Chloro-2-(1,1-difluoroethyl)pyridine is a valuable intermediate in chemical synthesis. For example, Zuo Hang-dong (2010) discussed its role as a key intermediate in synthesizing the herbicide trifloxysulfuron. The study optimized the reaction conditions to achieve an overall yield of up to 48.7%, starting from nicotinamide through processes like Hofmann degradation and oxidative chlorination (Zuo Hang-dong, 2010).

Pesticide Development

Lu Xin-xin (2006) highlighted the use of a similar pyridine derivative, 2,3-Dichloro-5-trifluoromethyl pyridine, in pesticide synthesis. This review detailed various processes for synthesizing this compound, demonstrating its significance in the development of agricultural chemicals (Lu Xin-xin, 2006).

Magnetic and Optical Applications

Caiming Liu, Deqing Zhang, and Daoben Zhu (2014) described the synthesis of hexanuclear cluster complexes using a pyridine derivative. These complexes exhibited properties like enhanced magnetocaloric effects, useful for cryogenic magnetic coolers, and slow magnetic relaxation, a characteristic of single-molecule magnets (Liu, Zhang, & Zhu, 2014).

Spectroscopic and Antimicrobial Studies

M. Evecen et al. (2017) investigated the spectroscopic properties and antimicrobial activities of 2-Chloro-6-(trifluoromethyl)pyridine. The study involved extensive characterization techniques and revealed insights into the molecule’s interaction with DNA, demonstrating its potential in biochemical research (Evecen et al., 2017).

Eco-friendly Chemical Synthesis

Samad Khaksar and Milad Gholami (2014) showcased the use of a trifluoroethanol solvent system in synthesizing dihydro-1H-indeno[1,2-b]pyridines. This method is notable for its environmental friendliness, high yield, and simplicity, highlighting the role of fluorinated pyridines in green chemistry (Khaksar & Gholami, 2014).

Safety And Hazards

“4-Chloro-2-(1,1-difluoroethyl)pyridine” is classified as a combustible liquid . It has hazard statements H301, H315, H319, and H335, indicating that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the use of “4-Chloro-2-(1,1-difluoroethyl)pyridine” are not specified in the sources retrieved .

properties

IUPAC Name

4-chloro-2-(1,1-difluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c1-7(9,10)6-4-5(8)2-3-11-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWCFZRKVCLSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=C1)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(1,1-difluoroethyl)pyridine

CAS RN

1644386-39-9
Record name 4-chloro-2-(1,1-difluoroethyl)pyridine
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